molecular formula C13H16N2O3 B6605025 (3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-98-1

(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione

Cat. No.: B6605025
CAS No.: 2763740-98-1
M. Wt: 248.28 g/mol
InChI Key: FGAJABUCBXJDBF-FBIMIBRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a piperazine ring substituted with a benzyl group and a hydroxyethyl group, making it an interesting subject for chemical research.

Properties

IUPAC Name

(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAJABUCBXJDBF-FBIMIBRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through the reaction of the piperazine derivative with ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like benzyl halides and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the ketone regenerates the hydroxyethyl group.

Scientific Research Applications

Chemistry

In chemistry, (3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione: The parent compound.

    (3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione: A stereoisomer with different biological activity.

    (3R,6R)-3-benzyl-6-[(1R)-1-methoxyethyl]piperazine-2,5-dione: A derivative with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.